![molecular formula C12H22N2O2 B2980084 Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate CAS No. 2168811-46-7](/img/structure/B2980084.png)
Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate is a chemical compound with the CAS Number: 1363382-46-0 . It has a molecular weight of 212.29 and its linear formula is C11H20N2O2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H20N2O2 . The InChI Code for this compound is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-8(9)6-12-5-7/h7-9,12H,4-6H2,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8C .Scientific Research Applications
Synthesis Techniques and Efficiency
Research has led to the development of efficient and scalable synthesis routes for compounds related to tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate. Maton et al. (2010) describe a method to synthesize enantiomerically pure tert-butyl compounds using an innovative approach that starts from commercially available chiral lactone, achieving significant improvements over previous methods (Maton et al., 2010).
Application in Protected Amines Synthesis
The compound has been utilized in the synthesis of Boc-protected amines. Lebel and Leogane (2005) demonstrated the formation of tert-butyl carbamate in high yields at low temperatures, highlighting its utility in generating protected amino acids (Lebel & Leogane, 2005).
Role in Enantioselective Synthesis
The title compound plays a crucial role in the enantioselective synthesis of various molecules. Ober et al. (2004) used it as an intermediate for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).
Development of Novel Scaffolds
In the creation of new scaffolds for pharmaceuticals, this compound has been a crucial component. Harmsen et al. (2011) synthesized tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, serving as a new scaffold for substituted piperidines (Harmsen et al., 2011).
Synthesis of Constrained Peptidomimetics
The tert-butyl compound has been instrumental in synthesizing constrained peptidomimetics. Hart and Rapoport (1999) reported its use in creating a Glutamic Acid analogue, demonstrating its versatility in complex molecule synthesis (Hart & Rapoport, 1999).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-9-4-8-5-13-7-10(8)9/h8-10,13H,4-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGNVQRRGGYPFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2C1CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.